N-Butyldiethanolamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyldiethanolamine can be synthesized through the reaction of butylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows:
CH3(CH2)3NH2+2CH2CH2O→CH3(CH2)3N(CH2CH2OH)2
This reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Butyldiethanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Complex Formation: It acts as a ligand and forms coordination complexes with metals such as chromium and lanthanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Complex Formation: Metal salts like chromium(II) chloride and lanthanide nitrates are used in the presence of co-ligands.
Major Products
Oxidation: Produces corresponding oxides and other oxidized derivatives.
Substitution: Yields substituted amines with various functional groups.
Complex Formation: Results in the formation of metal-ligand complexes.
Scientific Research Applications
N-Butyldiethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination complexes and single-molecule magnets.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
N-Butyldiethanolamine exerts its effects primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can influence various chemical and biological processes. The molecular targets include metal ions such as chromium and lanthanides, and the pathways involved are related to the formation of coordination bonds between the amine and metal centers .
Comparison with Similar Compounds
Similar Compounds
N-Methyldiethanolamine: Similar structure but with a methyl group instead of a butyl group.
N-Ethyldiethanolamine: Contains an ethyl group instead of a butyl group.
Triethanolamine: Contains three ethanolamine groups instead of two
Uniqueness
This compound is unique due to its butyl group, which imparts different physical and chemical properties compared to its analogs. This makes it particularly suitable for applications requiring low vapor pressure and minimal odor .
Properties
IUPAC Name |
2-[butyl(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHOISKXMSMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044354 | |
Record name | N-Butyldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS] | |
Record name | Ethanol, 2,2'-(butylimino)bis- | |
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Record name | N-Butyldiethanolamine | |
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CAS No. |
102-79-4 | |
Record name | Butyldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Butyldiethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102794 | |
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Record name | N-Butyldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60214 | |
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Record name | Ethanol, 2,2'-(butylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-Butyldiethanolamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-butyliminodiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.778 | |
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Record name | N-BUTYLDIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H963NLD48W | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for N-butyldiethanolamine?
A1: this compound has the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol. Key spectroscopic data include characteristic peaks in the infrared (IR) spectrum corresponding to O–H, N–H, and C–H stretching vibrations. [] For detailed spectroscopic analysis, refer to research articles focusing on characterization techniques employed for this compound. [, , ]
Q2: How does the structure of this compound contribute to its coordination behavior?
A2: this compound functions as a versatile N,O-chelating ligand due to the presence of both nitrogen and oxygen donor atoms. The flexible butyl chain allows for conformational adaptability, enabling it to coordinate to metal centers in various binding modes, including bridging and chelating. [, ] This versatility contributes to the formation of diverse coordination complexes with fascinating structural motifs. [, ]
Q3: How does this compound perform in aqueous environments?
A4: this compound readily dissolves in water. [] It has been utilized in the preparation of waterborne polyurethane cationomers, highlighting its compatibility with aqueous systems. [] Research on CO2 capture also utilizes its aqueous solubility, showcasing its potential in environmental applications. []
Q4: Can this compound be used in the development of catalysts?
A5: Yes, this compound has been successfully incorporated into the design of copper(II) coordination compounds that exhibit promising catalytic activity in C–H functionalization reactions. [, ] For instance, these copper(II) complexes efficiently catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as the oxidant. [, ]
Q5: How does this compound contribute to the catalytic activity of copper(II) complexes in C–H functionalization reactions?
A6: The N,O-chelating ability of this compound plays a crucial role in stabilizing the copper(II) centers and influencing their electronic properties. [] This coordination environment contributes to the activation of copper(II) towards the oxidation of hydrocarbons, enabling efficient C–H bond activation and subsequent functionalization. []
Q6: Have computational methods been employed to study this compound and its complexes?
A7: Yes, density functional theory (DFT) calculations have been used to understand the electronic structure, magnetic properties, and exchange coupling interactions in this compound-containing metal complexes. [, , , , ] For example, DFT studies on copper(II) dimers bridged by this compound revealed valuable insights into their magnetic behavior. [, , ]
Q7: What is the significance of using computational methods in studying this compound?
A8: Computational approaches provide valuable insights into the electronic and magnetic properties of this compound and its metal complexes, which can be challenging to elucidate solely through experimental techniques. These methods aid in understanding structure-property relationships, guiding the design of new materials with tailored properties. [, , , , ]
Q8: How do modifications in the alkyl chain of N-substituted diethanolamines influence the magnetic properties of their metal complexes?
A9: Studies on a series of heterometallic Mn(III)-Ln(III) complexes revealed that altering the alkyl chain length in N-substituted diethanolamines can influence the magnetic relaxation dynamics. For instance, replacing this compound with N-methyldiethanolamine in a {Co(III)2Dy(III)2} complex resulted in a change in the anisotropy barrier and, consequently, the single-molecule magnet behavior. []
Q9: What is the effect of modifying the amino group in this compound on the photopolymerization efficiency of polymeric benzophenone photoinitiators?
A10: Research on polymeric benzophenone photoinitiators containing this compound as a coinitiator amine showed that the structure of the amine significantly impacted photopolymerization efficiency. [] this compound proved more efficient in initiating the polymerization of certain monomers compared to N-phenyldiethanolamine. This highlights the structure-activity relationship, where subtle changes in the amine moiety influence its interaction with other components during polymerization. []
Q10: How can the stability of this compound-containing formulations be improved?
A11: While specific formulation strategies for this compound are not extensively discussed in the provided research, general approaches to enhance stability include optimizing pH, adding antioxidants, and selecting appropriate packaging materials. Further research focusing on the compound's stability under various conditions and developing tailored formulation strategies could be beneficial. [, ]
Q11: What is known about the environmental impact and degradation of this compound?
A12: The provided research predominantly focuses on the synthesis, characterization, and applications of this compound and its derivatives. Limited information is available regarding its environmental impact and degradation pathways. Further investigations are necessary to evaluate its ecotoxicological effects and develop appropriate waste management strategies. []
Q12: Are there alternative compounds to this compound for specific applications?
A13: Yes, various N-substituted diethanolamines, such as N-methyldiethanolamine, N-ethyldiethanolamine, and triethanolamine, have been explored in similar applications as this compound. The choice of the most suitable compound depends on the specific requirements of the application, considering factors like solubility, reactivity, and desired properties. [, , , ]
Q13: What are the future directions for research on this compound?
A13: Future research could explore the following:
- Expanding the applications of this compound-based catalysts in organic synthesis, particularly in C–H functionalization reactions. [, ]
- Developing a deeper understanding of the structure-activity relationships in this compound derivatives to design compounds with improved catalytic activity, selectivity, and stability. [, ]
- Investigating the potential of this compound in CO2 capture and other environmental applications. []
- Conducting comprehensive toxicological and ecotoxicological studies to assess the safety profile and environmental impact of this compound. []
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